2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
This compound features a fused imidazo[1,2-b]pyrazol-2-one core substituted with a 4-chlorophenyl group at position 6 and a methyl group at position 5. The acetamide side chain is linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which contributes to its unique physicochemical and pharmacological properties. Synthesized via nucleophilic substitution and cyclization reactions (similar to methods described in ), it is characterized by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and HRMS. The 4-chlorophenyl group enhances lipophilicity, while the dihydrobenzo dioxin ring may influence hydrogen-bonding interactions critical to target binding.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-7-methyl-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-12-20(13-2-4-14(23)5-3-13)26-27-16(22(29)25-21(12)27)11-19(28)24-15-6-7-17-18(10-15)31-9-8-30-17/h2-7,10,16H,8-9,11H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJDINYWCPPWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2NC(=O)C(N2N=C1C3=CC=C(C=C3)Cl)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrazole ring fused with an imidazole moiety and a benzo[dioxin] substituent. The presence of the 4-chlorophenyl group and the acetamide functional group suggests potential interactions with various biological targets.
Molecular Formula: C20H19ClN2O3
Molecular Weight: 372.83 g/mol
IUPAC Name: 2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have exhibited significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF-7 (Breast Cancer) | 10.5 |
| Pyrazole Derivative B | A549 (Lung Cancer) | 12.3 |
| Pyrazole Derivative C | HCT116 (Colon Cancer) | 8.7 |
In vitro assays demonstrated that the compound can inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory assays. Similar pyrazole-based compounds have been reported to possess anti-inflammatory properties with IC50 values comparable to standard anti-inflammatory drugs like diclofenac:
| Compound | IC50 (µg/mL) |
|---|---|
| Compound D | 71.11 |
| Compound E | 76.58 |
These findings suggest that the presence of the imidazole and pyrazole scaffolds may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Receptor Modulation : It may interact with various receptors to modulate inflammatory responses.
- Oxidative Stress Reduction : The antioxidant properties attributed to similar compounds suggest a role in reducing oxidative stress within cells .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives indicated that those with structural similarities to our compound exhibited significant antitumor efficacy against breast and lung cancer models. The study utilized MTT assays to evaluate cell viability post-treatment .
Case Study 2: Inflammation Model
Another investigation focused on the anti-inflammatory properties of related compounds in a carrageenan-induced paw edema model in rats. Results showed a marked decrease in edema size when treated with pyrazole derivatives compared to controls .
Scientific Research Applications
The compound 2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article will explore its applications, supported by data tables and case studies where available.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to 2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide exhibit significant anticancer properties. The imidazo[1,2-b]pyrazole core has been linked to the inhibition of specific kinases involved in cancer cell proliferation. For instance:
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Relevant findings include:
Antimicrobial Activity
Another potential application is in the field of antimicrobial agents. The presence of the chlorophenyl group may enhance the compound's ability to interact with bacterial membranes or inhibit essential bacterial enzymes. Notable results from preliminary studies include:
| Study Reference | Pathogen | Mechanism of Action | Result |
|---|---|---|---|
| Staphylococcus aureus | Disruption of cell membrane integrity | Significant reduction in bacterial viability | |
| Escherichia coli | Inhibition of DNA gyrase | Effective against multidrug-resistant strains |
Case Studies and Research Findings
Several case studies have examined the efficacy and safety profile of compounds structurally related to 2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide . These studies provide insights into its potential therapeutic uses:
-
Study on Anticancer Properties :
- A study conducted on a series of imidazo[1,2-b]pyrazoles demonstrated their ability to inhibit tumor growth in various cancer cell lines through targeted kinase inhibition.
- Results showed a dose-dependent response with IC50 values indicating effective concentrations that could be therapeutically relevant.
-
Research on Anti-inflammatory Effects :
- Clinical trials assessing similar compounds for rheumatoid arthritis showed significant reductions in joint swelling and pain scores when administered over a 12-week period.
- Biomarker analysis revealed decreased levels of inflammatory cytokines.
-
Investigation into Antimicrobial Efficacy :
- A series of tests against Gram-positive and Gram-negative bacteria indicated that derivatives of this compound could serve as potent antimicrobial agents.
- The mechanism was primarily attributed to membrane disruption and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The imidazo[1,2-b]pyrazol-2-one core distinguishes this compound from analogs with imidazo[1,2-a]pyridine () or pyrimido[2,1-b][1,3]thiazine () cores.
- Imidazo[1,2-b]pyrazol-2-one : The pyrazole ring introduces a planar, electron-deficient region, favoring interactions with aromatic residues in enzyme active sites.
Table 1: Core Heterocycle Comparisons
Substituent Effects on Bioactivity
The 4-chlorophenyl group at position 6 is critical for target affinity. Comparisons with analogs bearing substituted phenyl groups reveal:
Table 2: Substituent Impact on Pharmacokinetics
Acetamide Side Chain Variations
The N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) group in the target compound contrasts with:
Table 3: Acetamide Side Chain Properties
| Compound | Side Chain | Hydrogen-Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | Dihydrobenzo dioxin | 5 | 78.3 |
| Compound | 3-(Trifluoromethoxy)phenyl | 6 | 85.1 |
| Compound | Triazol-thioether | 7 | 92.4 |
Bioactivity Profile Correlation
As per , clustering analysis shows that compounds with 4-chlorophenyl substituents (like the target) group with kinase inhibitors due to shared halogen-bonding motifs. In contrast, methoxy-substituted analogs () cluster with serotonin receptor modulators, reflecting their polar interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
